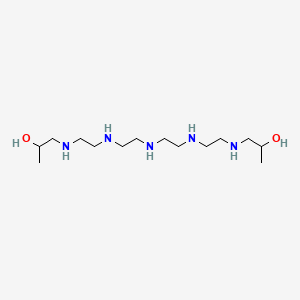
2-Dodecyl-2-methyl-2-azoniaspiro(4.5)decane iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Dodecyl-2-methyl-2-azoniaspiro(4.5)decane iodide is a quaternary ammonium compound with the molecular formula C22H44IN. It is known for its surfactant properties and is used in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Dodecyl-2-methyl-2-azoniaspiro(4.5)decane iodide typically involves the quaternization of 2-dodecyl-2-methyl-2-azoniaspiro(4.5)decane with methyl iodide. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions to ensure high yield and purity. The process involves continuous monitoring of temperature, pressure, and reactant concentrations to achieve efficient production .
Análisis De Reacciones Químicas
Types of Reactions
2-Dodecyl-2-methyl-2-azoniaspiro(4.5)decane iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: The iodide ion can be substituted with other anions such as chloride or bromide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halide exchange reactions are typically carried out in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Formation of oxides and hydroxides.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of corresponding halide salts.
Aplicaciones Científicas De Investigación
2-Dodecyl-2-methyl-2-azoniaspiro(4.5)decane iodide has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in cell membrane studies due to its ability to interact with lipid bilayers.
Medicine: Investigated for its antimicrobial properties and potential use in disinfectants.
Industry: Utilized in formulations of detergents and cleaning agents.
Mecanismo De Acción
The mechanism of action of 2-Dodecyl-2-methyl-2-azoniaspiro(4.5)decane iodide involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to increased permeability and eventual cell lysis. This property is particularly useful in its antimicrobial applications.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Dodecyl-2-methyl-2-azoniaspiro(4.4)decane iodide
- 2-Dodecyl-2-methyl-2-azoniaspiro(4.5)decane chloride
- 2-Dodecyl-2-methyl-2-azoniaspiro(4.5)decane bromide
Uniqueness
2-Dodecyl-2-methyl-2-azoniaspiro(4.5)decane iodide is unique due to its specific structural configuration, which imparts distinct surfactant properties. Its iodide form is particularly effective in antimicrobial applications compared to its chloride and bromide counterparts.
Propiedades
Número CAS |
798-02-7 |
|---|---|
Fórmula molecular |
C22H44IN |
Peso molecular |
449.5 g/mol |
Nombre IUPAC |
2-dodecyl-2-methyl-2-azoniaspiro[4.5]decane;iodide |
InChI |
InChI=1S/C22H44N.HI/c1-3-4-5-6-7-8-9-10-11-15-19-23(2)20-18-22(21-23)16-13-12-14-17-22;/h3-21H2,1-2H3;1H/q+1;/p-1 |
Clave InChI |
YPMVIYLNABOTPA-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCC[N+]1(CCC2(C1)CCCCC2)C.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(E)-(2-chloro-1-propylindol-3-yl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B13776345.png)



![3-[(5Z)-2,7,18-tris(2-amino-2-oxoethyl)-8,13-bis(3-amino-3-oxopropyl)-17-[3-[2-[[5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxypropylamino]-3-oxopropyl]-1,2,5,7,12,12,15,17-octamethyl-3,8,13,18,19,22-hexahydrocorrin-3-yl]propanoic acid](/img/structure/B13776376.png)




![Chromate(1-), bis[[4-[[5-chloro-2-(hydroxy-kappaO)phenyl]azo-kappaN1]naphth[2,1-d]-1,3-oxathiazol-5-ol-kappaO5] 3,3-dioxidato(2-)]-, sodium](/img/structure/B13776404.png)

![Benzenesulfonamide, 4-[[4-[bis(2-hydroxyethyl)amino]phenyl]azo]-2,5-dichloro-N-(2-chloroethyl)-](/img/structure/B13776409.png)
